![molecular formula C11H15Cl3N2 B1457916 8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride CAS No. 1187931-90-3](/img/structure/B1457916.png)
8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Overview
Description
“8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride” is a chemical compound with the CAS Number: 1187931-90-3 . It has a molecular weight of 281.61 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13ClN2.2ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;;/h1-2,5,9,11,13-14H,3-4,6H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a white solid . Its molecular formula is C11H15Cl3N2 , and it has a molecular weight of 281.61 . The InChI code provides further details about its molecular structure .Scientific Research Applications
Cancer Research
The structural similarity to carbolines suggests potential anti-cancer properties. Carbolines have been studied for their ability to intercalate with DNA and inhibit topoisomerase enzymes, making them candidates for anti-cancer agents. Molecular dynamics experiments could evaluate the binding stabilities between this compound and various cancer-related receptors .
Safety and Hazards
properties
IUPAC Name |
8-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.2ClH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;;/h1-2,5,9,11,13-14H,3-4,6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETBLWDBQVPKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC3=C2C=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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